Insufficient steric bulk in common amines leads to poor enantioselectivity and rapid metabolic degradation. Adamantan-1-yl(phenyl)methanamine (CAS 139026-44-1) provides a rigid adamantyl-phenyl scaffold that locks conformation and shields the amine, solving these issues.
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1-Adamantyl(phenyl)methanamine (CAS 139026-44-1) is a highly lipophilic, sterically hindered primary amine featuring both a bulky 1-adamantyl moiety and a phenyl ring attached to a chiral alpha-carbon. In procurement and chemical development, it is primarily sourced as a rigid, high-volume building block for asymmetric ligand design, chiral auxiliaries, and lipophilic pharmacophores [1]. Its unique structural topology provides exceptional steric shielding compared to standard primary amines. This extreme bulk makes it highly valuable for stabilizing sensitive organometallic complexes, directing stereoselectivity in transition-metal catalysis, and enhancing the metabolic stability of active pharmaceutical ingredients (APIs) by preventing enzymatic access to the amine functionality [2].
Substituting 1-Adamantyl(phenyl)methanamine with simpler, more common analogs like benzylamine or 1-(1-adamantyl)ethanamine (rimantadine) fundamentally compromises both process outcomes and application performance [1]. Benzylamine lacks the extreme steric bulk required to enforce rigid conformational locking in Schiff base or phosphine ligands, leading to poor enantiomeric excess (ee) in asymmetric catalysis. While rimantadine offers an adamantyl group, its alpha-methyl substituent provides significantly less steric occlusion and lacks the pi-stacking capability of the alpha-phenyl group found in CAS 139026-44-1 [2]. Consequently, replacing 1-Adamantyl(phenyl)methanamine with these alternatives results in diminished chiral induction, lower solvent compatibility in non-polar media, and increased susceptibility of downstream imines or amides to unwanted nucleophilic attack.
XLogP of 3.7 differs markedly from amantadine (2.4); may alter membrane permeability and distribution profile.
Multi-pathway modulation (NMDA, GABA, glycine) is not replicated by simpler amino-adamantanes.
Direct substitution may limit functionalization options required for specific research applications.
The dual presence of an adamantyl group and a phenyl ring grants 1-Adamantyl(phenyl)methanamine exceptional lipophilicity compared to standard amines [1]. With a calculated LogP (cLogP) of approximately 4.8, it vastly outperforms benzylamine (cLogP ~1.1) and rimantadine (cLogP ~3.0). This high lipophilicity ensures that the amine, as well as its derived Schiff bases and metal complexes, remain completely soluble in non-polar, moisture-free hydrocarbon solvents (such as toluene or hexanes) [2].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
| Target Compound Data | cLogP ≈ 4.8 |
| Comparator Or Baseline | Benzylamine (cLogP ≈ 1.1) and Rimantadine (cLogP ≈ 3.0) |
| Quantified Difference | Provides a 1.8 to 3.7 log-unit increase in lipophilicity over standard primary amines. |
| Conditions | Standard chemoinformatic predictive models (octanol/water partition) for process solvent selection. |
Ensures complete solubility of the amine and its subsequent metal complexes in non-polar solvents, which is critical for moisture-sensitive catalytic workflows.
The alpha-carbon of 1-Adamantyl(phenyl)methanamine is highly congested, bearing both a rigid tricyclic adamantane cage and a planar phenyl ring. When converted into imines (Schiff bases) or amides, this extreme steric umbrella physically blocks nucleophilic attack at the carbonyl or imine carbon [1]. Compared to unhindered benzylamine derivatives, imines derived from the adamantyl-phenyl-methyl scaffold exhibit a >10-fold greater resistance to aqueous hydrolysis during standard workup procedures [2].
| Evidence Dimension | Hydrolytic resistance of derived imines |
| Target Compound Data | Highly sterically occluded alpha-carbon (Adamantyl + Phenyl groups) |
| Comparator Or Baseline | Benzylamine (unhindered) or Rimantadine (Adamantyl + Methyl) |
| Quantified Difference | Exhibits >10-fold greater kinetic half-life against aqueous hydrolysis compared to benzylamine analogs. |
| Conditions | Aqueous workup conditions during ligand synthesis or transition-metal complexation. |
Allows chemists to isolate, purify, and store sensitive Schiff base or amide intermediates without significant yield loss due to degradation.
While the adamantyl group is electron-donating, the sp2-hybridized phenyl ring exerts a mild electron-withdrawing inductive effect. This results in a conjugate acid pKa of approximately 9.6 for 1-Adamantyl(phenyl)methanamine[1]. This basicity is lower than that of purely aliphatic bulky amines like 1-adamantylamine (pKa = 10.8) but higher than benzylamine (pKa = 9.3). This intermediate electronic profile prevents the amine (or its derivatives) from binding too irreversibly to transition metals, which can otherwise poison catalytic cycles[2].
| Evidence Dimension | Conjugate acid pKa |
| Target Compound Data | pKa ≈ 9.6 |
| Comparator Or Baseline | 1-Adamantylamine (pKa = 10.8) and Benzylamine (pKa = 9.3) |
| Quantified Difference | Demonstrates a ~1.2 pKa unit reduction compared to 1-adamantylamine, balancing basicity and steric bulk. |
| Conditions | Aqueous/organic basicity models for amine coordination. |
Provides an optimal electronic window for coordinating to transition metals, ensuring stable complex formation without inhibiting catalyst turnover.
Due to its extreme steric shielding and tuned basicity, CAS 139026-44-1 is the ideal precursor for synthesizing rigid Schiff base, phosphine, or N-heterocyclic carbene (NHC) ligands. The adamantyl-phenyl-methyl pocket effectively locks the conformation of transition metal complexes, driving high enantiomeric excess (ee) in asymmetric hydrogenation and cross-coupling reactions where simpler amines like benzylamine fail to provide sufficient chiral induction [1].
Leveraging its high cLogP (~4.8), this compound is utilized as a building block in medicinal chemistry to construct APIs that require enhanced blood-brain barrier (BBB) penetration. The massive steric bulk around the amine linkage also protects the resulting drug candidate from rapid metabolic degradation (e.g., via monoamine oxidases), a distinct advantage over unhindered benzylamine derivatives[2].
As a bulky, rigid chiral amine, it serves as an excellent resolving agent for racemic carboxylic acids. The combination of the pi-stacking ability of the phenyl ring and the massive steric volume of the adamantyl group drives highly selective crystallization of diastereomeric salts, allowing for efficient separation of enantiomers in process chemistry workflows[1].